2-(2-(2-Thienylacetyl)carbohydrazonoyl)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(2-(2-Thienylacetyl)carbohydrazonoyl)benzoic acid involves multiple steps. One common synthetic route includes the condensation of 2-thienylacetic acid with carbohydrazide, followed by the reaction with 2-formylbenzoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures
Chemical Reactions Analysis
2-(2-(2-Thienylacetyl)carbohydrazonoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
2-(2-(2-Thienylacetyl)carbohydrazonoyl)benzoic acid is used in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of anti-inflammatory and anti-cancer agents.
Mechanism of Action
The mechanism of action of 2-(2-(2-Thienylacetyl)carbohydrazonoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(2-(2-Thienylacetyl)carbohydrazonoyl)benzoic acid can be compared with similar compounds such as:
2-(2-hydroxybenzoyl)benzoic acid: Known for its use in medicinal chemistry.
2-(phenylacetyl)benzoic acid: Utilized in organic synthesis and material science.
2-(2-Thienylcarbonyl)benzoic acid: Shares structural similarities and is used in similar research contexts
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it a valuable compound for specialized research applications.
Properties
Molecular Formula |
C14H12N2O3S |
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Molecular Weight |
288.32 g/mol |
IUPAC Name |
2-[(E)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O3S/c17-13(8-11-5-3-7-20-11)16-15-9-10-4-1-2-6-12(10)14(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19)/b15-9+ |
InChI Key |
NWWPERAUKCNVEF-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC=CS2)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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